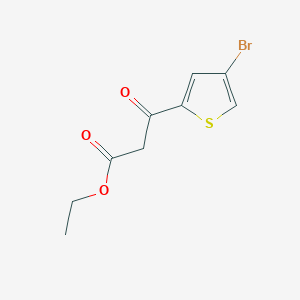

Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate

Description

Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate is a β-keto ester featuring a brominated thiophene ring at the 3-oxopropanoate position. This compound is structurally characterized by:

- A thiophene heterocycle substituted with bromine at the 4-position.

- An ethyl ester group at the terminal carboxylate.

- A reactive β-keto moiety, enabling participation in condensation, cyclization, and nucleophilic substitution reactions.

Properties

Molecular Formula |

C9H9BrO3S |

|---|---|

Molecular Weight |

277.14 g/mol |

IUPAC Name |

ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate |

InChI |

InChI=1S/C9H9BrO3S/c1-2-13-9(12)4-7(11)8-3-6(10)5-14-8/h3,5H,2,4H2,1H3 |

InChI Key |

OJRGOVXVHWBDPL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CS1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthesis of Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate involves several steps. One common synthetic route is as follows:

Bromination of Thiophene Ring: Thiophene is brominated using a brominating agent (e.g., N-bromosuccinimide) to introduce the bromine atom at the desired position.

Esterification: The brominated thiophene is then reacted with ethyl acetoacetate (ethyl 3-oxobutanoate) in the presence of a base (such as sodium ethoxide) to form the ester.

Industrial Production:: Industrial production methods may vary, but they typically involve large-scale reactions and purification processes. Detailed conditions and specific industrial methods would require further investigation.

Chemical Reactions Analysis

Substitution Reactions: Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: Reduction of the carbonyl group can lead to the alcohol derivative.

Bromination: N-bromosuccinimide (NBS) in an inert solvent (e.g., chloroform).

Esterification: Ethyl acetoacetate, base (e.g., sodium ethoxide), and solvent (e.g., ethanol).

Major Products:: The major product is This compound itself.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that derivatives of ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate exhibit significant antimicrobial properties. A study investigated the synthesis of thiazole derivatives from related compounds, revealing their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the introduction of bromine and thiophene moieties enhanced the bioactivity of these compounds .

Anticancer Properties

Another area of interest is the anticancer potential of this compound. Various studies have synthesized analogs that demonstrate cytotoxic effects on cancer cell lines. For instance, compounds derived from this compound were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Material Science Applications

Photocatalysis

This compound has been explored as a precursor in the synthesis of novel photocatalytic materials. Research indicates that incorporating this compound into bismuth oxyhalides enhances their efficiency in solar energy harvesting. The compound's ability to form stable intermediates under varying reaction conditions makes it suitable for developing efficient photocatalysts .

Organic Electronics

The compound's electronic properties have also led to its application in organic electronics. Its derivatives have been utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells, where they contribute to improved charge transport and light emission characteristics .

Organic Synthesis Applications

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, such as nucleophilic substitutions and cyclocondensations, to yield complex molecular architectures. For example, it has been successfully used in the synthesis of thiazole and imidazole derivatives through reactions with different nucleophiles under mild conditions .

Case Studies

- Antimicrobial Derivatives : A study published in a peer-reviewed journal demonstrated the synthesis of several thiazole derivatives from this compound. These derivatives showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting MIC values lower than traditional antibiotics .

- Photocatalytic Efficiency : In a recent investigation, researchers synthesized bismuth-based photocatalysts incorporating this compound. The resulting materials showed enhanced photocatalytic activity under visible light irradiation, indicating potential applications in environmental remediation .

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets, enzymes, or receptors, leading to various effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

Yield Variability :

Physicochemical Properties

Table 2: Comparative NMR Data (Selected Analogs)

The bromothiophene derivative is expected to show downfield-shifted aromatic protons (δ ~7.3–7.5 ppm) due to sulfur’s electronegativity and bromine’s inductive effects.

Biological Activity

Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a brominated thiophene ring, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and potential interactions with cellular targets.

Mechanisms of Biological Activity

- Antioxidant Activity : Compounds similar to this compound have demonstrated antioxidant properties. The presence of the thiophene moiety may contribute to the scavenging of free radicals, thereby protecting cells from oxidative stress .

- Anti-inflammatory Effects : Research indicates that derivatives of thiophene compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases .

- Antimicrobial Properties : The compound has shown promise in combating antibiotic-resistant bacteria. Studies suggest that modifications in the thiophene structure can lead to enhanced antimicrobial efficacy .

Case Study 1: Antioxidant and Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene derivatives, including this compound. The findings indicated that these compounds exhibited significant inhibition of reactive oxygen species (ROS) and reduced levels of inflammatory markers in vitro. The mechanism was attributed to the modulation of NF-kB signaling pathways, which are critical in inflammation .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 25 | Antioxidant |

| Control (Vitamin C) | 15 | Antioxidant |

Case Study 2: Antimicrobial Efficacy

In a separate study, the antimicrobial activity of this compound was assessed against various strains of bacteria. The results indicated that this compound exhibited effective antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

The study concluded that modifications to the thiophene ring significantly enhance the antibacterial properties of the compound, suggesting its potential use in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.